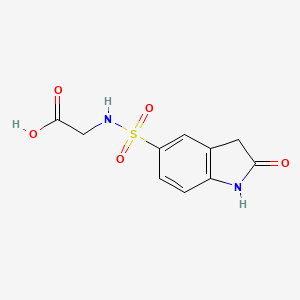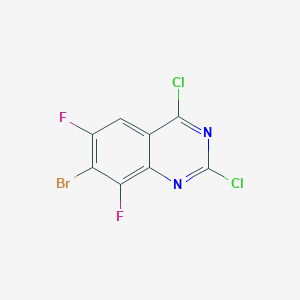
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various chromen-4-one derivatives has been explored in the provided studies. For instance, the synthesis of 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one derivatives was achieved by refluxing 4-hydroxy coumarin with aromatic aldehydes in the presence of piperidine . Another study reported the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones through reductive amination using sodium cyanoborohydride . Additionally, a novel protocol for synthesizing 3-(3,4-dihydroxyphenyl)-8-hydroxy-2H-chromen-2-one was developed through a domino reaction sequence involving demethylation and decarboxylation .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various spectroscopic techniques. Elemental analysis, IR, and multinuclear/multidimensional NMR spectroscopy were used to confirm the structures of the synthesized chromen-2-one derivatives . Single X-ray crystallographic analysis provided insights into the molecular conformation of a novel selective COX-2 inhibitor . The crystal structure of other chromen-2-one derivatives was also determined, revealing the formation of linear chains in the crystallographic c-axis due to p-p stacking .
Chemical Reactions Analysis
The chromen-4-one derivatives have been shown to exhibit different chemical reactivities. For example, the synthesized compounds in study exhibited quasireversible redox processes. The reactivity of these compounds is also evident in their biological activities, such as antibacterial and antioxidant properties , and their potential as selective COX-2 inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. Poor water solubility was noted for a novel small molecule HIF-1 pathway inhibitor, prompting further investigation into chemical modifications to improve pharmacological properties . The sensitivity of the compounds to solvent polarity and hydrogen bonding was detected through UV/vis absorption spectra and potentiometric titration experiments . The crystal structure analysis provided additional insights into the physical properties, such as cell constants and space group .
Applications De Recherche Scientifique
Crystal Structure Analysis
Crystal structure analysis of related compounds provides insights into their molecular configurations and potential intermolecular interactions. For instance, the study on the crystal structure of a dimeric compound closely related to the specified chemical shows it crystallizes in the monoclinic system, highlighting the intra-molecular hydrogen bonding between hydroxyls and carbonyls, which could be significant in understanding the compound's reactivity and stability (Manolov, Ströbele, & Meyer, 2008).
Synthesis and Reactivity
Research on the synthesis of compounds with structures similar to the specified chemical has led to the identification of novel synthetic pathways and reagents. For example, a study describes the synthesis of a capillarisin sulfur-analogue with potential inhibitory activity by selective isopropylation, showcasing the versatility of these compounds in synthesizing biologically active molecules (Igarashi et al., 2005).
Biological Activity
Compounds structurally related to "3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one" have been investigated for their biological activities. For example, Pd(II) complexes containing chromone-based Schiff bases have been synthesized and characterized, revealing potential antimicrobial activity and suggesting applications in medicinal chemistry (Kavitha & Reddy, 2016).
Antioxidant Properties
The antioxidant properties of 4-hydroxy bis-coumarins, closely related in structure to the specified chemical, were compared to standard antioxidants, revealing insights into the structure-activity relationships. These findings could guide the design of new antioxidant compounds (Kancheva et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-15-8-10-25(11-9-15)13-18-20(26)6-5-17-23(27)19(14-30-24(17)18)16-4-7-21(28-2)22(12-16)29-3/h4-7,12,14-15,26H,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGRHQCPYQZSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B3018704.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B3018705.png)


![2-Isopropylbenzo[d]oxazol-6-amine](/img/structure/B3018709.png)
![(E)-1-chloro-1,1-difluoro-4-[2-(1H-indol-3-yl)ethylamino]but-3-en-2-one](/img/structure/B3018712.png)

![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/no-structure.png)

![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B3018717.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3018718.png)
![N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018719.png)
![2-Cyclopropyl-1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B3018720.png)
![Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone](/img/structure/B3018723.png)